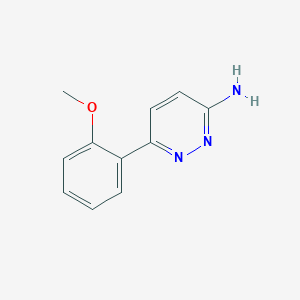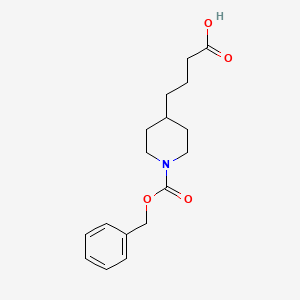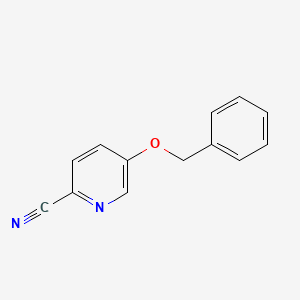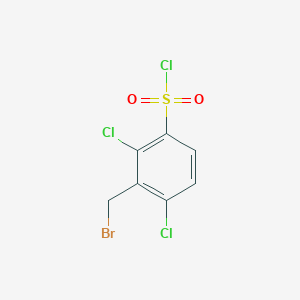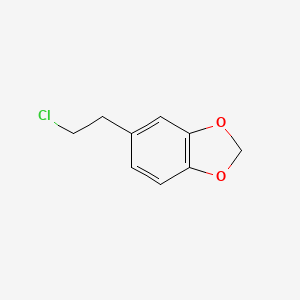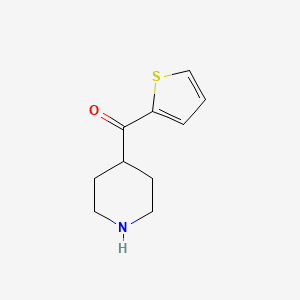
Piperidin-4-yl(thiophen-2-yl)methanone
Übersicht
Beschreibung
“Piperidin-4-yl(thiophen-2-yl)methanone” is a chemical compound with the molecular formula C10H14ClNOS . It is also known by its IUPAC name "4-piperidinyl (2-thienyl)methanone hydrochloride" . The compound has a molecular weight of 231.74 g/mol .
Synthesis Analysis
The synthesis of “Piperidin-4-yl(thiophen-2-yl)methanone” is not explicitly mentioned in the search results. However, related compounds have been synthesized using various methods . For example, a halogen exchange reaction was used in the radiosynthesis of a similar compound, with a yield of 70% .
Molecular Structure Analysis
The molecular structure of “Piperidin-4-yl(thiophen-2-yl)methanone” consists of a piperidine ring attached to a thiophene ring via a methanone group . The InChI code for the compound is “1S/C10H13NOS.ClH/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2;1H” and the canonical SMILES structure is "C1CNCCC1C(=O)C2=CC=CS2.Cl" .
Chemical Reactions Analysis
The specific chemical reactions involving “Piperidin-4-yl(thiophen-2-yl)methanone” are not detailed in the search results. However, it’s worth noting that piperidine-containing compounds have been found to exhibit antioxidant potential, suggesting they may participate in reactions involving free radicals .
Physical And Chemical Properties Analysis
“Piperidin-4-yl(thiophen-2-yl)methanone” is a yellow to brown solid . It has a melting point of 251-254°C . The compound has a topological polar surface area of 57.3 Ų and contains 2 hydrogen bond donors and 3 hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Techniques : Compounds like [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime have been synthesized through substitution reactions, showcasing the versatility of Piperidin-4-yl(thiophen-2-yl)methanone derivatives in chemical synthesis (Karthik et al., 2021).
- Structural Characterization : Extensive spectroscopic techniques, including X-ray diffraction, have been employed to confirm the structures of synthesized compounds, revealing conformational details like chair conformations of the piperidine ring (Prasad et al., 2018).
Biomedical Applications
- Enzyme Inhibitory Activity : Certain derivatives have shown inhibitory activities against enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating potential for therapeutic applications (Cetin et al., 2021).
- Antimicrobial Activity : Some compounds, like 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, have displayed significant antimicrobial activity, suggesting their use in developing new antibacterial and antifungal agents (Mallesha & Mohana, 2014).
- Anticancer Activity : Piperidin-4-yl derivatives have shown potential in anticancer research, with certain compounds exhibiting antiproliferative effects against various cancer cell lines, highlighting their promise in oncological therapeutics (Vinaya et al., 2011).
Wirkmechanismus
The mechanism of action for “Piperidin-4-yl(thiophen-2-yl)methanone” is not explicitly mentioned in the search results. However, piperidine-containing compounds have been studied for various biological activities .
Safety and Hazards
The safety data sheet for “Piperidin-4-yl(thiophen-2-yl)methanone” indicates that it should be stored at 2-8°C . The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .
Zukünftige Richtungen
The future directions for “Piperidin-4-yl(thiophen-2-yl)methanone” are not explicitly mentioned in the search results. However, given the interest in piperidine-containing compounds for their potential biological activities , further research into the properties and applications of “Piperidin-4-yl(thiophen-2-yl)methanone” may be warranted.
Eigenschaften
IUPAC Name |
piperidin-4-yl(thiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8/h1-2,7-8,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJGQECJNLNPLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571700 | |
| Record name | (Piperidin-4-yl)(thiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-4-yl(thiophen-2-yl)methanone | |
CAS RN |
86542-98-5 | |
| Record name | (Piperidin-4-yl)(thiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


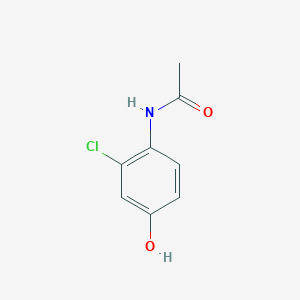
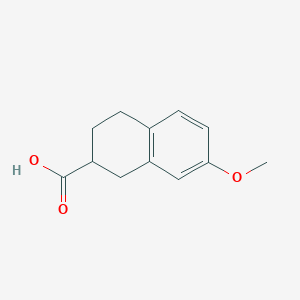
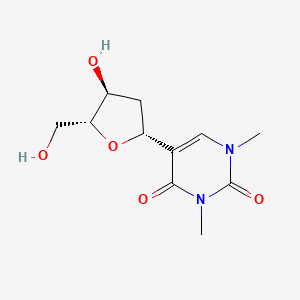
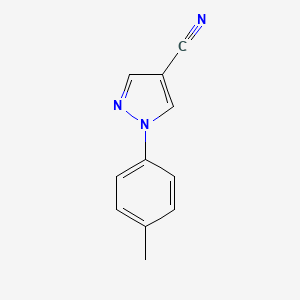
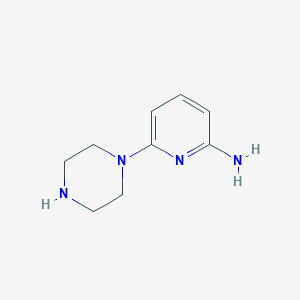
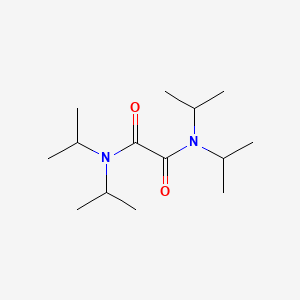
![4'-Ethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1611354.png)

